molecular formula C11H9F3O2 B2666146 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid CAS No. 7413-18-5

3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid

Cat. No.: B2666146
CAS No.: 7413-18-5
M. Wt: 230.186
InChI Key: ZDEDBZWATWFBJV-FNORWQNLSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid (CAS: 1356809-47-6) is an α,β-unsaturated carboxylic acid featuring a trifluoromethyl (-CF₃) substituent at the meta position (3-position) of the phenyl ring. This compound is structurally characterized by a conjugated enoic acid system, which imparts unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's acidity and influences its reactivity in organic transformations, particularly in cycloadditions and nucleophilic substitutions.

Primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, this compound serves as a precursor for heterocyclic frameworks (e.g., oxazoles, imidazoles) and bioactive molecules .

Properties

IUPAC Name

(E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEDBZWATWFBJV-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • No crystallographic data available, but positional differences likely alter hydrogen-bonding patterns in solid-state structures .
  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid (CAS: Not provided): Shorter carbon chain (propanoic acid vs. but-2-enoic acid) reduces conjugation, diminishing electronic stabilization. Crystal structure reveals inversion dimers via O–H⋯O hydrogen bonds, a feature shared with enoic acids but modulated by chain length .

Substituent Variations

  • 3-(2-Fluorophenyl)but-2-enoic acid (CAS: 1130-95-6): Replacing -CF₃ with -F reduces electron-withdrawing effects, lowering acidity (pKa ~3.5 vs. ~2.8 for -CF₃ analogs). Commercial availability (95% purity, ¥560/10mg) highlights its utility in small-scale syntheses .
  • Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate (CAS: 133559-43-0): Ester derivative with a sulfonyloxy group; higher molar mass (248.18 g/mol) and density (1.474 g/cm³) due to the -SO₂CF₃ substituent. Predicted boiling point (248.3°C) reflects increased polarity from the sulfonyl group .

Functional Derivatives

  • 4-Oxo-4-[[3-(trifluoromethyl)phenyl]amino]but-2-enoic acid (CAS: 296272-06-5): Incorporates an oxo and amino group, enabling diverse reactivity (e.g., amidation, cyclization). Used in synthesizing maleamic acid derivatives for kinase inhibition studies .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid C₁₁H₉F₃O₂ 230.18 N/A N/A Heterocycle synthesis intermediate
3-(2-Fluorophenyl)but-2-enoic acid C₁₀H₉FO₂ 180.18 N/A N/A Pharmaceutical intermediate
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 218.17 N/A N/A Crystal engineering
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate C₆H₇F₃O₅S 248.18 248.3 (predicted) 1.474 (predicted) Sulfonation reactions

Biological Activity

3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid is an organic compound notable for its unique chemical structure, which includes a butenoic acid backbone and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial properties and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C12_{12}H10_{10}F3_3O2_2
  • Molecular Weight : 250.20 g/mol
  • Functional Groups : Unsaturated carboxylic acid, trifluoromethyl group

The trifluoromethyl group imparts significant electron-withdrawing characteristics, enhancing the compound's reactivity and biological activity. The presence of the double bond in the butenoic acid backbone contributes to its unsaturation, making it a target for various chemical reactions.

Antimicrobial Activity

Research has indicated that 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have shown that this compound can inhibit the growth of these bacteria, suggesting its potential as a lead compound for developing new antibiotics or antimicrobial agents.

Table 1: Antimicrobial Efficacy of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism by which 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the specific interactions at the molecular level.

Applications in Medicinal Chemistry

Beyond its antimicrobial properties, this compound has potential applications in medicinal chemistry due to its structural features that allow it to act as a ligand in coordination chemistry. Research indicates that it can form complexes with transition metals, which may exhibit interesting magnetic and structural properties. These characteristics could lead to novel applications in drug design and materials science.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid. A comparative overview is provided below:

Compound NameStructural FeaturesUnique Properties
3-(Trifluoromethyl)cinnamic acidTrifluoromethyl group on a cinnamic backboneKnown for anti-inflammatory properties
2-(Trifluoromethyl)cinnamic acidVariation in position of trifluoromethyl groupExhibits different reactivity patterns
5-Methyl-2-(trifluoromethyl)cinnamic acidMethyl substitution on the aromatic ringPotentially different biological activities
2,5-Bis(trifluoromethyl)cinnamic acidTwo trifluoromethyl groupsEnhanced electron-withdrawing effects
3-(2,6-Bis(trifluoromethyl)phenyl)acrylic acidMultiple trifluoromethyl substitutionsUnique reactivity due to multiple electron-withdrawing groups

These comparisons highlight how variations in structure can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on the biotransformation of related compounds, including 3-[3-(trifluoromethyl)phenyl]acrylic acid, which serves as a model substrate for exploring enzyme-catalyzed reactions. For instance, optimization of reaction conditions revealed that pH values around 6.5–7.0 yielded the highest conversion rates when using whole-cell biocatalysts . Such findings underscore the importance of environmental conditions in maximizing the efficacy of biologically active compounds.

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